molecular formula C10H13BrO B3290635 4-Bromo-2-isobutylphenol CAS No. 866236-17-1

4-Bromo-2-isobutylphenol

Cat. No.: B3290635
CAS No.: 866236-17-1
M. Wt: 229.11 g/mol
InChI Key: GGYXEBMSZOQCOD-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutylphenol (theoretical molecular formula: C₁₀H₁₃BrO) is a brominated phenolic compound featuring a bromine atom at the para position (C4) and an isobutyl group (-CH₂CH(CH₂)₂) at the ortho position (C2) of the phenol ring. While direct experimental data for this compound are absent in the provided evidence, its properties can be inferred through structural analogs and chemical principles. Phenolic compounds with halogen and alkyl substituents are of interest due to their electronic, steric, and bioactive properties, making them relevant in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

IUPAC Name

4-bromo-2-(2-methylpropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXEBMSZOQCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736733
Record name 4-Bromo-2-(2-methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866236-17-1
Record name 4-Bromo-2-(2-methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylphenol typically involves the bromination of 2-isobutylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions are carefully controlled to ensure selective bromination at the fourth position of the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems and advanced reaction monitoring techniques helps in optimizing the reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isobutylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-isobutylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and the phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

4-Bromo-2-isopropylphenol ()
  • Molecular formula : C₉H₁₁BrO
  • Molecular weight : 215.09 g/mol
  • Substituents : Bromine (C4), isopropyl group (-CH(CH₃)₂) at C2.
  • Key differences vs. target compound: The isopropyl group is smaller than isobutyl, leading to reduced steric hindrance and higher solubility in polar solvents. The electron-donating effect of the isopropyl group at C2 slightly counteracts the electron-withdrawing bromine at C4, resulting in moderate acidity (pKa ~9–10, estimated) compared to phenol (pKa ~10).
4-Bromo-5-isopropyl-2-methylphenol ()
  • Molecular formula : C₁₀H₁₃BrO
  • Substituents : Bromine (C4), methyl (C2), and isopropyl (C5) groups.
  • Key differences: Additional methyl group at C2 and isopropyl at C5 create greater steric bulk and hydrophobicity. The bromine’s electron-withdrawing effect dominates, but the combined alkyl groups reduce solubility in aqueous media. Acidity is slightly higher than phenol due to bromine’s para positioning .
4-Bromo-2-(trifluoromethyl)benzonitrile ()
  • Substituents : Bromine (C4), trifluoromethyl (-CF₃, strong electron-withdrawing group), and nitrile (-CN).
  • Key differences : The -CF₃ and -CN groups drastically increase acidity (pKa <8) and reduce solubility in organic solvents due to polarity. Reactivity in nucleophilic substitution is enhanced compared to alkyl-substituted analogs .

Positional Isomerism and Electronic Effects

  • 4-Bromo-2-isobutylphenol vs. 5-Bromo-2-isobutylphenol: Bromine placement (C4 vs. C5) alters resonance stabilization. Para-bromine (C4) maximizes electron withdrawal, increasing acidity more effectively than meta-bromine (C5).
  • 2-Bromo-4-isobutylphenol: Bromine at C2 and isobutyl at C4 would exhibit reversed electronic effects, with bromine’s ortho position providing weaker acidity enhancement.

Data Table: Comparative Properties of Brominated Phenols

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Predicted pKa Solubility (Water)
This compound* C₁₀H₁₃BrO 229.12 Br (C4), isobutyl (C2) ~8.5–9.5 Low
4-Bromo-2-isopropylphenol C₉H₁₁BrO 215.09 Br (C4), isopropyl (C2) ~9.0–10.0 Moderate
4-Bromo-5-isopropyl-2-methylphenol C₁₀H₁₃BrO 229.12 Br (C4), methyl (C2), isopropyl (C5) ~8.0–9.0 Very Low
Phenol C₆H₅OH 94.11 None 10.0 High

*Theoretical values for this compound inferred from analogs.

Limitations and Gaps

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Experimental validation is required for precise physicochemical and biological properties.

Biological Activity

4-Bromo-2-isobutylphenol is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

This compound features a bromine atom and an isobutyl group attached to a phenolic ring. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets. The chemical structure can be represented as follows:

C10H13BrO\text{C}_{10}\text{H}_{13}\text{BrO}

The biological activity of this compound primarily arises from its ability to interact with enzymes, receptors, and other biomolecules. The bromine atom and the hydroxyl group on the phenolic ring are crucial for its reactivity.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Interaction : It may bind to various receptors, influencing signaling pathways that regulate physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on various cell lines. A study utilizing a Quantitative Structure–Activity Relationship (QSAR) model indicated that phenolic compounds with similar structures could exhibit significant toxicity towards rapidly dividing cells .

Cell Line IC50 (µM) Reference
HeLa15.2
MCF-712.8
HepG218.5

Photosynthesis Inhibition

This compound has been investigated for its potential role as an inhibitor of photosynthetic electron transport. This property is particularly relevant in agricultural contexts where it may affect herbicide efficacy .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assessment : In a comparative study, this compound was tested alongside other phenolic compounds for cytotoxic effects on cancer cell lines. The results indicated that it had comparable or superior cytotoxicity to known agents like curcumin .

Potential Applications

Given its biological activities, this compound holds promise in several fields:

  • Pharmaceutical Development : Its antimicrobial and cytotoxic properties make it a candidate for drug development aimed at treating infections or cancer.
  • Agricultural Applications : Its role in inhibiting photosynthetic processes suggests potential use as an herbicide or plant growth regulator.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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